molecular formula C21H20N4O5S B12686013 N-(4-Amino-2-hydroxyphenyl)-N'-(p-cyanophenyl)urea mono(toluene-p-sulphonate) CAS No. 94713-20-9

N-(4-Amino-2-hydroxyphenyl)-N'-(p-cyanophenyl)urea mono(toluene-p-sulphonate)

Cat. No.: B12686013
CAS No.: 94713-20-9
M. Wt: 440.5 g/mol
InChI Key: MBVNVMITIVWIOW-UHFFFAOYSA-N
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Description

N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is a complex organic compound that features both aromatic and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) typically involves the reaction of 4-amino-2-hydroxyaniline with p-cyanophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting urea derivative is then treated with toluene-p-sulphonic acid to obtain the mono(toluene-p-sulphonate) salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)thiourea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)carbamate

Uniqueness

N-(4-Amino-2-hydroxyphenyl)-N’-(p-cyanophenyl)urea mono(toluene-p-sulphonate) is unique due to the presence of the toluene-p-sulphonate group, which can enhance its solubility and stability. This modification may also influence its reactivity and biological activity compared to similar compounds.

Properties

CAS No.

94713-20-9

Molecular Formula

C21H20N4O5S

Molecular Weight

440.5 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10)

InChI Key

MBVNVMITIVWIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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